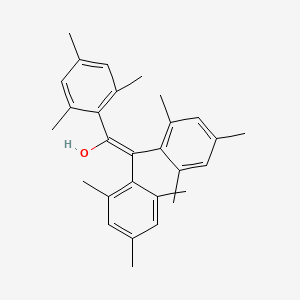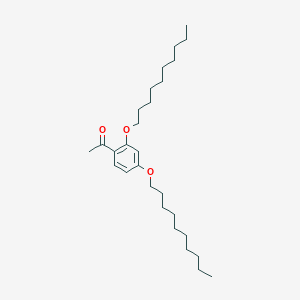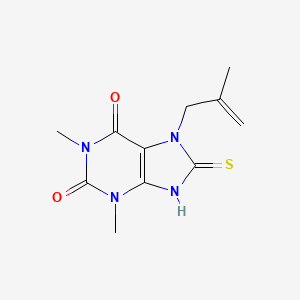![molecular formula C15H14Cl2N2 B11960949 2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline](/img/structure/B11960949.png)
2,4-dichloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE is a synthetic organic compound with the molecular formula C13H9Cl2NO It is characterized by the presence of a dichlorophenyl group and a dimethyl-p-toluidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE typically involves the reaction of 2,4-dichloroaniline with N,N-dimethyl-p-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to N,N-dimethyl-p-toluidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- ALPHA-(2,3-DICHLOROPHENYLIMINO)-ORTHO-CRESOL
- ALPHA-(2,5-DICHLOROPHENYLIMINO)-ORTHO-CRESOL
- ALPHA-(2-CHLOROPHENYLIMINO)-ORTHO-CRESOL
Uniqueness
ALPHA-(2,4-DICHLOROPHENYLIMINO)-N,N-DIMETHYL-P-TOLUIDINE is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethyl-p-toluidine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H14Cl2N2 |
|---|---|
Peso molecular |
293.2 g/mol |
Nombre IUPAC |
4-[(2,4-dichlorophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14Cl2N2/c1-19(2)13-6-3-11(4-7-13)10-18-15-8-5-12(16)9-14(15)17/h3-10H,1-2H3 |
Clave InChI |
VEIYTNNZPCNDOO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-1,10-phenanthrolin-1-ium bromide](/img/structure/B11960874.png)


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11960906.png)




![1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene](/img/structure/B11960943.png)

![5-(2-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11960957.png)


